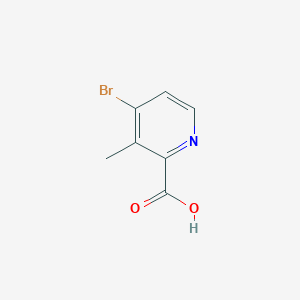

4-Bromo-3-methylpicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJMGJHLRQKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721355 | |

| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-84-9 | |

| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Bromo-3-methylpicolinic acid, with the CAS Number 1211526-84-9, is a halogenated and methylated derivative of picolinic acid.[1][2] Picolinic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their role as versatile scaffolds in the synthesis of complex molecular architectures.[3][4] The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring endows this compound with a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside expert insights into its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Blend of Functionalities

The physicochemical properties of this compound are dictated by the interplay of its constituent functional groups: the pyridine ring, the bromine atom, the methyl group, and the carboxylic acid. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and predictions based on its structure provides a solid foundation for its characterization.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |

| CAS Number | 1211526-84-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 354.0 ± 42.0 °C at 760 mmHg | Predicted[5] |

| Melting Point | Not experimentally determined. Expected to be a solid with a relatively high melting point due to its crystalline nature and hydrogen bonding potential. | Inferred |

| Solubility | Expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred based on the structure |

| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for picolinic acids. The pyridine nitrogen is weakly basic. | Inferred |

| logP | 1.85 | Computed[6] |

Expert Insights into Physicochemical Properties:

The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solid state at room temperature and influencing its solubility profile. The pyridine nitrogen introduces a degree of polarity and can act as a hydrogen bond acceptor. The bromine atom and methyl group, while contributing to the overall molecular weight and size, also modulate the electronic distribution within the pyridine ring, which in turn affects its reactivity and biological interactions. The computed logP value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and oral bioavailability.

Synthesis and Purification: A Strategic Approach

A key intermediate for the synthesis is 3-bromo-4-methylpyridine . A patented method for its preparation involves a multi-step process starting from 4-methyl-3-nitropyridine.[7]

Proposed Synthesis of this compound:

The proposed synthesis involves the oxidation of the methyl group of 3-bromo-4-methylpyridine at the 2-position of the pyridine ring. This is a common strategy for the synthesis of picolinic acids.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Oxidation of 3-Bromo-4-methylpyridine

Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of tert-butanol and water.

-

Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 2-3 equivalents) or selenium dioxide (SeO₂, 1.1 equivalents), in portions. The reaction may be exothermic, so careful control of the addition rate and external cooling might be necessary.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

If using KMnO₄, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

-

If using SeO₂, the selenium metal precipitate can be removed by filtration.

-

-

Purification:

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. While specific spectral data is not publicly available, chemical suppliers often provide access to this information upon request.[2]

Chemical Reactivity: A Trifecta of Reactive Sites

The chemical reactivity of this compound is characterized by three primary reactive sites: the carboxylic acid group, the pyridine ring, and the carbon-bromine bond.

Caption: Key reactive sites of this compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling reagents (e.g., DCC, EDC). These reactions are fundamental for incorporating the picolinic acid scaffold into larger molecules.

-

Reactions at the Carbon-Bromine Bond: The bromine atom at the 4-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines.[8][9][10] These reactions allow for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the resulting products.

-

Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than in other positions. The electronic nature of the substituents (the electron-withdrawing carboxylic acid and the electron-donating methyl group) will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Development

While specific examples of this compound in drug candidates are not yet prominent in the public domain, its structural motifs are highly relevant to medicinal chemistry. Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Hypothetical Drug Discovery Workflow:

The utility of this compound in a drug discovery program can be envisioned in a workflow where it serves as a key building block for generating a library of diverse compounds for biological screening.

Caption: A hypothetical drug discovery workflow utilizing this compound.

Rationale for its Potential:

-

Scaffold for Library Synthesis: The multiple reactive sites allow for the rapid generation of a diverse library of analogues through combinatorial chemistry approaches.

-

Modulation of Physicochemical Properties: The substituents on the pyridine ring can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing successful drug candidates.

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, and causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its unique substitution pattern offers a wealth of opportunities for creating novel molecules with tailored properties. While the current body of public literature on this specific compound is limited, its structural relationship to well-established pharmacophores suggests significant potential in drug discovery and development. As the demand for novel chemical entities continues to grow, it is anticipated that the utility of this compound will be further elucidated in both academic and industrial research, leading to new discoveries and applications.

References

-

Appchem. This compound. [Link]

- Ali, Ramadan M., et al. "Synthesis of Some Aminopicolinic Acids." International Journal of Organic Chemistry 2.2 (2012): 134-140.

- Wang, Y., et al. "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules 28.3 (2023): 1431.

-

MDPI. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." [Link]

- Lopresti, Mattia, et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." ChemistryOpen 12.1 (2023): e202200197.

-

ResearchGate. "The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid†." [Link]

-

VEGPHARM. This compound. [Link]

-

PubChem. 4-Bromo-3-methylbutanoic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemsrc. 4-Bromo-3-methylphenol. [Link]

-

PubChem. 4-Bromo-3-methylhexanoic acid. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

PubChem. 3-Bromo-4-methylpyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]

- Google Patents. CN1186319C - Process for producing 4-bromothioanisole.

-

MDPI. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies." [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1211526-84-9|this compound|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound,1211526-84-9-Amadis Chemical [amadischem.com]

- 6. chemscene.com [chemscene.com]

- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

4-Bromo-3-methylpicolinic acid CAS number 1211526-84-9 characterization

An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid (CAS: 1211526-84-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a functionalized heterocyclic building block, its strategic placement of bromo, methyl, and carboxylic acid groups offers a versatile scaffold for the development of novel chemical entities. This guide moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-bromo-3-methyl-pyridine-2-carboxylic acid, is a solid compound at room temperature.[1] Its structure is foundational to its chemical reactivity and utility. The pyridine ring provides a rigid, aromatic core, while the carboxylic acid group serves as a key handle for amide bond formation or as a bidentate ligand in coordination chemistry.[2][3] The methyl group introduces steric and electronic effects, and the bromo substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

The key physicochemical properties are summarized below. It is critical to note that while some data are derived from supplier technical sheets, others are computationally predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 1211526-84-9 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 4-bromo-3-methylpyridine-2-carboxylic acid | |

| SMILES | O=C(O)C1=NC=CC(Br)=C1C | [1] |

| Purity | ≥95-97% (Typical commercial grades) | [1][4] |

| Physical Form | Solid | |

| Boiling Point | 354.0 ± 42.0 °C (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| logP | 1.85 (Predicted) | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [5][6] |

Plausible Synthetic Pathway

Direct electrophilic bromination of the pyridine ring is notoriously challenging, often requiring harsh conditions and yielding the 3- or 5-substituted product.[7] Therefore, a more strategic, multi-step synthesis is typically required to achieve the 4-bromo substitution pattern seen in this molecule. A plausible and logical route involves the synthesis of the pyridine N-oxide, which activates the 4-position for nucleophilic or directed electrophilic attack.

The diagram below outlines a conceptual workflow for the synthesis of this compound.

Caption: Conceptual synthetic route for this compound.

Step-by-Step Synthetic Protocol (Conceptual)

This protocol is a representative example based on established pyridine chemistry.[7] Optimization would be required for yield and purity.

-

N-Oxide Formation:

-

Dissolve 3-methylpicolinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with sodium bicarbonate solution, and extract the product. Purify via column chromatography to yield 3-methylpicolinonitrile N-oxide.

-

Rationale: The N-oxide formation is a critical activation step. It withdraws electron density from the ring, making the 2- and 4-positions susceptible to attack.

-

-

Bromination:

-

Heat the N-oxide (1.0 eq) with phosphorus oxybromide (POBr₃, ~2-3 eq) at 100-120°C for several hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent.

-

Purify by column chromatography to obtain 4-bromo-3-methylpicolinonitrile N-oxide.

-

Rationale: This is a variation of the Ochiai reaction for pyridine halogenation, which effectively installs a bromine atom at the 4-position.[7]

-

-

Deoxygenation:

-

Dissolve the brominated N-oxide (1.0 eq) in a solvent like chloroform.

-

Add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0°C.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool, quench with water, neutralize, and extract the product. Purify to yield 4-bromo-3-methylpicolinonitrile.

-

Rationale: The N-oxide group must be removed to yield the final pyridine core. PCl₃ is a standard reagent for this transformation.

-

-

Nitrile Hydrolysis:

-

Heat the purified 4-bromo-3-methylpicolinonitrile with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux for several hours.

-

Monitor the conversion of the nitrile to the carboxylic acid.

-

After cooling, adjust the pH to the isoelectric point (~pH 3-4) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

-

Rationale: Acidic or basic hydrolysis is a standard method for converting nitriles to carboxylic acids.

-

Comprehensive Characterization Workflow

A self-validating characterization process is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides orthogonal data that, when combined, offers a complete and trustworthy profile of the molecule.

Caption: Integrated workflow for the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are required.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Predicted Spectrum (in CDCl₃ or DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm. Its presence is a key indicator of the final product.

-

Pyridine Protons (Ar-H): Two doublets are expected in the aromatic region (7.5-8.5 ppm). The proton at the 6-position will be a doublet, coupled to the proton at the 5-position. The proton at the 5-position will also be a doublet, coupled to the 6-H. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and bromine atoms.

-

Methyl Protons (-CH₃): A sharp singlet, typically around 2.3-2.6 ppm.

-

-

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.

-

Predicted Spectrum: Seven distinct carbon signals are expected.

-

Carbonyl Carbon (-COOH): ~165-175 ppm.

-

Pyridine Carbons (Ar-C): Five signals in the aromatic region (~120-160 ppm). The carbon bearing the bromine (C4) will be shifted, and its signal may be less intense.

-

Methyl Carbon (-CH₃): ~15-25 ppm.

-

-

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the dry, purified compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids, or CDCl₃).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer and acquire the spectra.

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Expected Result (ESI+ or ESI-):

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ should be observed at m/z 215.96 and 217.96.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ should be observed at m/z 213.95 and 215.95.

-

Causality: The most critical diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.

-

Experimental Protocol: LC-MS Sample Preparation

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

Inject the sample into the LC-MS system.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically ~500-650 cm⁻¹.

-

Experimental Protocol: ATR-FTIR Analysis

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Place a small amount of the solid powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. The resulting data is a direct measurement of the sample without any preparation.[8]

D. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is most suitable for this molecule.

-

Methodology Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a polar molecule but has sufficient nonpolar character to be retained on a C18 column. The use of an acidic mobile phase modifier (like formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.[9]

Experimental Protocol: Purity Assessment by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis at 254 nm.

-

Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

-

Hazard Identification: The compound is classified as an irritant.[10]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Several suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[6]

Applications and Future Directions

Picolinic acid and its derivatives are widely recognized for their ability to act as chelating ligands for a variety of metal ions.[2][11] This property makes this compound a promising candidate for:

-

Coordination Chemistry: Serving as a ligand for creating metal-organic frameworks (MOFs) or discrete metal complexes with potential applications in catalysis or materials science.[12]

-

Pharmaceutical Intermediates: The bromo-substituent is a key functional group for use in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkyne groups, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[13][14]

-

Radiopharmaceutical Development: The chelating nature of the picolinic acid core is exploited in the design of ligands for radioisotopes used in medical imaging and therapy.[2]

Future research will likely focus on leveraging the unique substitution pattern of this molecule to synthesize novel compounds and materials, exploring its utility in creating targeted therapeutics, and investigating the properties of its metal complexes.

References

-

Botta, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]

-

Hicks, J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

-

Popović, G., et al. Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline.[Link]

-

Università del Piemonte Orientale. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.[Link]

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.[Link]

-

Gunan, J. L., & Ritchie, C. D. (1965). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry. [Link]

-

ResearchGate. Spectroscopic Study of Reaction of Propargyl Bromide with Pyridine.[Link]

-

SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol.[Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Molecules. [Link]

-

ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?[Link]

-

SpectraBase. 4'-Bromo-3'-methylacetanilide - Optional[ATR-IR] - Spectrum.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1211526-84-9 this compound AKSci 3708AA [aksci.com]

- 5. This compound,1211526-84-9-Amadis Chemical [amadischem.com]

- 6. 1211526-84-9|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

- 10. aksci.com [aksci.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylpicolinic Acid in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-methylpicolinic acid, a crucial parameter for its application in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's solubility profile, predictive methodologies, and a detailed protocol for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine carboxylic acid derivative.[1][2] Its molecular structure, featuring a carboxylic acid group, a pyridine ring, a methyl group, and a bromine atom, imparts a unique combination of polarity and lipophilicity.[2] Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications in the pharmaceutical industry, including reaction chemistry, purification, formulation, and bioavailability assessment. Poor solubility can be a significant impediment in the early stages of drug development, leading to challenges in creating effective delivery systems and achieving desired therapeutic outcomes. This guide aims to provide a theoretical framework and a practical approach to understanding and determining the solubility of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure and Polarity of this compound

The structure of this compound contains several key functional groups that influence its polarity and solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of this group suggests potential solubility in polar protic solvents.[3]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The ring itself has some aromatic character, contributing to nonpolar interactions.

-

Bromine Atom: The electronegative bromine atom introduces a dipole moment, increasing the overall polarity of the molecule.

-

Methyl Group (-CH3): This is a nonpolar, lipophilic group that will favor solubility in nonpolar solvents.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of the carboxylic acid and the nitrogen in the pyridine ring allows for the formation of intramolecular hydrogen bonds, which can influence its interaction with solvents.[4][5][6][7][8]

The Role of the Solvent

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[9] Given the hydrogen-bonding capabilities of this compound, it is expected to have a higher solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack a hydrogen atom that can be donated for hydrogen bonding.[9] They can, however, act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are not capable of significant hydrogen bonding. The nonpolar methyl group and the aromatic ring of this compound may lead to some solubility in these solvents, though likely less than in polar solvents.

Predicted Solubility Profile

Based on the structural analysis, the following solubility trends for this compound can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Also, high solubility is anticipated in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the polar carboxylic acid group will hinder dissolution.

The following diagram illustrates the predicted relationship between solvent polarity and the solubility of this compound.

Sources

- 1. 1211526-84-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. youtube.com [youtube.com]

- 4. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemicool.com [chemicool.com]

The Emerging Potential of 4-Bromo-3-methylpicolinic Acid Derivatives in Drug Discovery and Beyond

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a fundamental pyridine carboxylic acid isomer, has long been recognized as a versatile scaffold in medicinal chemistry, giving rise to natural products with potent antitumor and antibiotic properties.[1] Its unique structure, featuring a nitrogen atom within the aromatic ring and a carboxylic acid group, imparts favorable physicochemical properties and the ability to chelate metal ions, making it an excellent starting point for designing novel enzyme inhibitors.[1][2] This guide delves into the specific potential of derivatives of 4-Bromo-3-methylpicolinic acid, a strategically substituted scaffold. The introduction of bromo and methyl groups offers a nuanced approach to modulating the molecule's steric and electronic profile, while the bromine atom serves as a crucial synthetic handle for extensive derivatization. We will explore the plausible biological activities of these derivatives, grounded in evidence from related compounds, and provide detailed methodologies for their synthesis and evaluation.

The Picolinic Acid Backbone: A Privileged Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is not merely a synthetic building block but also a natural catabolite of the amino acid tryptophan via the kynurenine pathway.[2] This endogenous origin is linked to a spectrum of biological roles, including neuroprotective, immunological, and anti-proliferative effects.[2] The true power of the picolinic acid framework in drug design lies in its structural adaptability. The pyridine ring can be readily substituted at multiple positions, allowing for the precise tuning of a compound's activity, selectivity, and pharmacokinetic parameters.[1] This has led to the development of a wide array of pharmacologically active agents, from anticancer and antimicrobial drugs to synthetic auxin herbicides that revolutionized agriculture.[1][3]

The this compound moiety (CAS: 1211526-84-9) represents a next-generation starting point.[4][5][6][7][8] The rationale for this specific substitution pattern is twofold:

-

Modulation of Properties : The electron-withdrawing bromine and electron-donating methyl groups create a unique electronic distribution across the pyridine ring, influencing how the molecule interacts with biological targets.

-

Synthetic Versatility : The bromine atom is an ideal functional group for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse molecular fragments to build extensive chemical libraries.[9]

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related compounds, derivatives of this compound are poised to be active in several key therapeutic and industrial areas.

Anticancer Activity

The quinoline scaffold, a close relative of pyridine, has yielded numerous anticancer agents, with studies showing that brominated derivatives can exhibit potent antiproliferative activity.[10] The natural picolinic acid-derived antibiotic, streptonigrin, is itself a notable antitumor agent.[1] The potential mechanisms for this compound derivatives are multifaceted:

-

Enzyme Inhibition : These derivatives could be designed as potent inhibitors of key oncogenic enzymes. For instance, by incorporating a hydroxamic acid moiety, it is plausible to target histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), two critical pathways in cancer progression.[11]

-

Apoptosis Induction : Lead compounds could be engineered to modulate the expression of key signaling proteins like p-AKT, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[11]

-

Topoisomerase Inhibition : Some brominated quinolines have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[10] This presents another viable mechanistic pathway for anticancer activity.

Potential Anticancer Signaling Pathway Intervention

The PI3K/AKT pathway is a critical signaling cascade for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Derivatives of this compound could be designed to inhibit PI3K, thereby blocking downstream signaling and promoting apoptosis.

Caption: Divergent synthesis of a derivative library.

Experimental Protocol: Alkaline Phosphatase (ALP) Inhibition Assay

This protocol is adapted from methodologies used for similar compounds and is designed to quantify the inhibitory potential of synthesized derivatives against ALP. [9] Materials:

-

Alkaline Phosphatase (human placental)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test Compounds (dissolved in DMSO)

-

Positive Control: L-homoarginine

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation : Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should not exceed 1%.

-

Enzyme Incubation : In a 96-well plate, add 10 µL of the test compound solution (or DMSO for control) to 80 µL of Assay Buffer.

-

Initiate Reaction : Add 10 µL of the ALP enzyme solution to each well. Gently mix and incubate the plate at 37°C for 15 minutes.

-

Substrate Addition : Add 10 µL of the pNPP substrate solution to each well to start the reaction.

-

Measurement : Immediately begin monitoring the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration.

Experimental Protocol: Anticancer Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Cancer Cell Lines (e.g., HCT116, HeLa, MCF-7)

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization Buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Test Compounds (dissolved in DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.

-

MTT Addition : Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability versus compound concentration.

Screening Workflow Visualization

A logical and staged screening cascade ensures that resources are focused on the most promising candidates.

Caption: High-level biological screening workflow.

Data Summary and Future Directions

The versatility of the this compound scaffold allows for the generation of derivatives with potential applications across multiple fields.

Table 1: Summary of Potential Activities and Evaluation Methods

| Potential Biological Activity | Plausible Molecular Target(s) | Key In Vitro Assay | Example Reference Compound Class |

| Anticancer | PI3K, HDAC, Topoisomerase I | MTT Cell Viability Assay | Quinazoline & Quinoline Derivatives [10][11] |

| Enzyme Inhibition | Alkaline Phosphatase, Elastase | Colorimetric Substrate Assay | Pyrazine & Quinoline Derivatives [9][12] |

| Antibacterial | Bacterial-specific enzymes/pathways | Broth Microdilution (MIC) | Pyrazinecarboxamide Derivatives [9] |

| Herbicidal | Auxin signaling pathway (e.g., AFB5) | Root Growth Inhibition Assay | Substituted Picolinic Acids [3] |

| Neuroprotection | Cholinergic signaling pathways | Choline Acetyltransferase (ChAT) Assay | Picolinic & Isonicotinic Acids [13] |

Future Outlook

The exploration of this compound derivatives is a promising frontier. The immediate future should focus on:

-

Library Synthesis : Executing the divergent synthesis plan to create a chemically diverse library of amides and bi-aryl compounds.

-

High-Throughput Screening : Employing the described biological assays to screen the library and identify initial "hits" for each target area.

-

Structure-Activity Relationship (SAR) Studies : Systematically modifying the initial hits to understand the relationship between chemical structure and biological potency, selectivity, and metabolic stability.

-

In Vivo Validation : Advancing the most promising lead compounds into preclinical animal models to validate their efficacy and safety profiles.

By leveraging modern synthetic chemistry and robust biological evaluation, derivatives of this compound represent a scaffold of significant potential for discovering next-generation therapeutics, enzyme inhibitors, and agrochemicals.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

-

Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. [Link]

-

Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: Their use as inorganic pharmaceuticals. (2014). ResearchGate. [Link]

-

Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. (1992). Brain Research. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed Central. [Link]

-

Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound,1211526-84-9-Amadis Chemical [amadischem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1211526-84-9|this compound|BLD Pharm [bldpharm.com]

- 7. appchemical.com [appchemical.com]

- 8. This compound [sobekbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity Profile of 4-Bromo-3-methylpicolinic Acid

Abstract

4-Bromo-3-methylpicolinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine core—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the electronic landscape of the molecule, exploring its susceptibility to nucleophilic and electrophilic substitution, its utility in transition-metal-catalyzed cross-coupling, and the strategic role of its inherent directing groups. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers in leveraging this scaffold for novel molecular design.

Introduction and Molecular Overview

This compound (CAS No. 1211526-84-9) is a heterocyclic compound featuring a pyridine ring substituted at key positions.[1][2] The pyridine core, an isoelectronic analogue of benzene, is inherently electron-deficient, a characteristic that fundamentally governs its chemical behavior. The strategic placement of three distinct substituents—a bromine atom at C4, a methyl group at C3, and a carboxylic acid at C2 (the "picolinic" position)—imparts a complex and highly exploitable reactivity profile.

The picolinic acid moiety is a well-known bidentate chelating agent, capable of coordinating with metals through both the ring nitrogen and the carboxylate oxygen.[3][4] This feature is not only relevant to its biological applications but also plays a crucial role in directing certain synthetic transformations. This guide will deconstruct the electronic and steric influences of each substituent to build a predictive model of the molecule's reactivity.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 1211526-84-9 |

| Appearance | White to off-white solid |

| SMILES | O=C(O)C1=NC=CC(Br)=C1C |

Electronic Profile and Substituent Effects

The reactivity of the pyridine ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the electronic contributions of the substituents. Understanding this landscape is critical for predicting regioselectivity in synthetic transformations.

-

Pyridine Nitrogen: The electronegative nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. This deactivation makes the ring resistant to electrophilic attack but highly susceptible to nucleophilic attack.[5][6]

-

Carboxylic Acid (C2): As a meta-directing, strongly deactivating group, the carboxylic acid further withdraws electron density via both inductive and resonance effects, reinforcing the ring's electron-deficient character.[7] Its proximity to the nitrogen atom makes it a powerful directing group in metal-assisted reactions.

-

Methyl Group (C3): The methyl group is a weak, ortho-, para-directing activator. It donates electron density through a positive inductive (+I) effect and hyperconjugation, slightly counteracting the deactivating effects of the nitrogen and carboxyl groups.

-

Bromine Atom (C4): Halogens exhibit a dual electronic nature. Bromine is deactivating through a strong negative inductive (-I) effect but is ortho-, para-directing due to a positive mesomeric (+M) effect, where its lone pairs can be delocalized into the ring.[7][8] In this molecule, it directs towards the C3 and C5 positions.

The confluence of these effects renders the C5 and C6 positions as the most electron-rich sites on the ring, though the overall system remains significantly electron-poor. The C4 position, bearing the bromine, is a prime site for reactions involving the departure of a leaving group.

Caption: Electronic contributions of substituents on the pyridine ring.

Reactivity Towards Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the this compound ring is exceptionally challenging. The pyridine nitrogen and the carboxylic acid group are potent deactivating groups, making the ring significantly less reactive than nitrobenzene.[6] Any potential reaction would require harsh, forcing conditions (e.g., strong acids, high temperatures), which may lead to decomposition.

Should a reaction occur, the regiochemical outcome is governed by the directing effects of the substituents:

-

Nitrogen and COOH: Direct incoming electrophiles to the meta position (C5).

-

Methyl Group: Directs ortho (C2, C4) and para (C6).

-

Bromine Atom: Directs ortho (C3, C5).

Considering these competing influences, the C5 position is the most likely, albeit highly disfavored, site for electrophilic attack. It is the meta position relative to the powerful deactivating groups and benefits from the ortho-directing effect of the bromine. However, for all practical purposes in drug development and typical organic synthesis, this molecule should be considered inert to standard EAS reactions.[8][9]

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).[5][10]

In this compound, the bromine atom at the C4 (para) position is primed for substitution. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The negative charge of this intermediate is effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the carboxylic acid, stabilizing the transition state and facilitating the reaction.

Common nucleophiles for this transformation include:

-

Amines: To form 4-aminopyridine derivatives.

-

Alkoxides/Hydroxides: To form 4-alkoxy/hydroxypyridine derivatives.[11]

-

Thiols: To form 4-thiopyridine derivatives.

Caption: General mechanism for SNAr at the C4 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo functionality is the most synthetically versatile handle on the molecule, serving as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the modular construction of complex molecular architectures.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[13] This reaction is highly robust, tolerates a wide range of functional groups, and is a preferred method for creating biaryl or aryl-heteroaryl linkages.[14][15] The pyridine nitrogen can sometimes interact with the palladium catalyst, but appropriate ligand selection can mitigate this issue.[15]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[17] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[18][19]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reactivity of the Picolinic Acid Moiety

Standard Carboxylic Acid Chemistry

The carboxylic acid group at C2 can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amidation: Activation (e.g., to an acyl chloride or with coupling reagents like HATU/EDC) followed by reaction with an amine.

-

Reduction: Conversion to a primary alcohol using strong reducing agents like LiAlH₄ (though this may also affect other parts of the molecule).

Directed ortho-Metalation (DoM)

The picolinic acid moiety is a potent Directed Metalation Group (DMG).[20] Upon deprotonation with a strong, non-nucleophilic base (e.g., LDA, LTMP), the resulting carboxylate can coordinate the lithium cation, directing the base to deprotonate the nearest ortho position.[21]

In this molecule, there are two potential ortho positions to the picolinic acid DMG: C3 and the nitrogen atom. Deprotonation will occur at a C-H bond. The C3 position is already substituted with a methyl group, which precludes direct metalation there. The next available position is C5, but this is meta to the DMG. However, the combination of the carboxylate and the ring nitrogen can direct lithiation to the C3-position if the methyl group were absent. Given the existing C3-methyl, a DoM-type reaction is unlikely to be a primary pathway for further functionalization without modification of the existing substituents.

Summary of Reactivity Profile

| Position | Reaction Type | Predicted Reactivity | Rationale |

| N1 | Protonation / Alkylation | High | Basic nitrogen lone pair readily reacts with acids or electrophiles. |

| C2-COOH | Esterification, Amidation | High | Standard carboxylic acid reactivity. |

| C3-CH₃ | Oxidation | Moderate | Can be oxidized to COOH under harsh conditions (e.g., KMnO₄). |

| C4-Br | SNAr, Cross-Coupling | Very High | Primary site for synthetic modification. Activated by ring N; excellent leaving group. |

| C5-H | Electrophilic Substitution | Very Low | Most likely site for EAS, but overall system is highly deactivated. |

| C6-H | Deprotonation | Low | Acidic proton due to proximity to electron-withdrawing N and COOH, but less favored than other pathways. |

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should perform optimization based on their specific coupling partners and equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Rationale: This protocol uses a standard palladium catalyst and ligand combination effective for heteroaryl bromides. The base is crucial for activating the boronic acid for the transmetalation step.[13] The solvent mixture allows for dissolution of both organic and inorganic reagents.

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Rationale: This protocol employs a modern, sterically hindered phosphine ligand (XPhos) that is highly effective for coupling heteroaryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base required for catalyst turnover.[16]

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.) and sodium tert-butoxide (1.5 eq.).

-

Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.) and XPhos (0.05 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous, degassed toluene to achieve a substrate concentration of 0.2 M.

-

Add morpholine (1.3 eq.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Conclusion

This compound presents a reactivity profile dominated by its electron-deficient pyridine core and the C4-bromo handle. While inert to most electrophilic substitutions, it is an exceptional substrate for nucleophilic aromatic substitution and a wide variety of palladium-catalyzed cross-coupling reactions at the C4 position. The picolinic acid moiety provides a site for standard carboxylate chemistry and influences the overall electronic nature of the scaffold. This combination of stability at certain positions and high reactivity at others makes it a predictable and powerful building block for the synthesis of complex, high-value molecules in pharmaceutical and materials science applications.

References

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (n.d.). ResearchGate. Retrieved from [Link][11]

-

This compound | 1211526-84-9. (n.d.). Appchem. Retrieved from [Link][2]

-

Picolinic acid. (2024). In Wikipedia. Retrieved from [Link][3]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link][14]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2019). Organic Letters. ACS Publications. Retrieved from [Link][18]

-

Directed ortho metalation. (2023). In Wikipedia. Retrieved from [Link][20]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved from [Link][5]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link][19]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][17]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link][13]

-

How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? (2021, April 2). Quora. Retrieved from [Link][7]

-

What types of organic synthesis reactions can 4-bromopyridine hydrochloride participate in? (2025, July 7). Autech Industry Co., Limited. Retrieved from [Link][12]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry. RSC Publishing. Retrieved from [Link][9]

-

Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link][16]

-

A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link][4]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link][10]

-

Directed Lithiation and Substitution of Pyridine Derivatives. (2015). HETEROCYCLES, 91(3). Retrieved from [Link][21]

-

Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved from [Link][6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. huarongpharma.com [huarongpharma.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Safety, handling, and storage guidelines for 4-Bromo-3-methylpicolinic acid

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 4-Bromo-3-methylpicolinic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 1211526-84-9). As a halogenated pyridinecarboxylic acid, this compound is a valuable building block in medicinal chemistry and novel material synthesis. However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate potential risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Hazard Profile

This compound is a solid organic compound. A clear understanding of its properties is the foundation of its safe use.

| Identifier | Value | Source(s) |

| CAS Number | 1211526-84-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Synonyms | 4-bromo-3-methyl-pyridine-2-carboxylic acid | [1] |

| Physical Form | Solid |

While exhaustive toxicological data for this specific molecule is not widely published, the Globally Harmonized System (GHS) classification derived from its structural alerts provides a clear directive for safe handling. The compound is classified as harmful and an irritant.

| GHS Hazard Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P302+P352, P304+P340, P305+P351+P338 Storage: P403+P233, P405 Disposal: P501 |

The presence of a brominated pyridine ring suggests that, upon combustion, it can release toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen bromide (HBr).[3][4][5]

The Core of Safety: Engineering Controls & Personal Protective Equipment (PPE)

Minimizing exposure is the paramount principle. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

Due to the risk of respiratory irritation (H335), all manipulations of this compound that could generate dust or aerosols must be performed in a certified chemical fume hood.[6][7] The fume hood provides critical ventilation to capture and exhaust airborne particles, protecting the user from inhalation exposure.[6][8] Ensure that the fume hood has a verified face velocity appropriate for handling solid chemical reagents.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.[6]

-

Eye and Face Protection : Chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[7][9] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]

-

Skin Protection :

-

Gloves : Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[6][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

-

Lab Coat : A flame-resistant lab coat, fully buttoned, must be worn to protect against skin contact.[7][8]

-

-

Respiratory Protection : When engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[7] All respirator use requires prior medical clearance, training, and fit-testing.[11]

Workflow for Safe Handling of this compound

A systematic workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final disposal.

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Review of literature for 4-Bromo-3-methylpicolinic acid applications

An In-Depth Technical Guide to the Applications of 4-Bromo-3-methylpicolinic Acid

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 1211526-84-9) is a specialized heterocyclic compound featuring a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom.[1][2][3] This specific arrangement of functional groups makes it a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its utility does not stem from its own inherent biological activity, but rather from its capacity to serve as a robust starting scaffold for constructing more complex molecules.

The core value of this reagent lies in its two primary reactive sites: the carboxylic acid at the 2-position and the bromine atom at the 4-position. The carboxylic acid allows for straightforward formation of amides, esters, and other derivatives, while the bromine atom serves as a key handle for carbon-carbon bond formation via modern cross-coupling reactions. This dual functionality enables chemists to introduce diversity at two distinct vectors of the molecule, making it an ideal starting point for building libraries of compounds for biological screening.

Part 1: The Strategic Importance of the Picolinic Acid Scaffold

Pyridine carboxylic acid isomers, including picolinic acid, are foundational scaffolds in the development of therapeutic agents.[4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in key interactions with biological targets, while the carboxylic acid group provides a point for strong ionic interactions or covalent modification.[4] This has led to the development of numerous drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.[4]

This compound belongs to this privileged class of molecules. The strategic placement of the bromine atom enhances its utility, providing an orthogonal reactive handle that allows for selective modification without interfering with the carboxylic acid group, and vice-versa. This is a crucial feature for efficient and modular chemical synthesis in a drug discovery setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1211526-84-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [3] |

| IUPAC Name | 4-bromo-3-methylpyridine-2-carboxylic acid | |

| Boiling Point | 354.0 ± 42.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Storage | 2-8°C, Inert atmosphere | [1][3] |

Part 2: Core Synthetic Applications & Methodologies

The true value of this compound is realized in its application as a versatile intermediate. The two primary transformations it undergoes are amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: Building the Core Linkage

The carboxylic acid moiety is readily converted into an amide, one of the most common functional groups in pharmaceuticals. This reaction involves coupling the acid with a primary or secondary amine using a suitable coupling reagent.

Causality in Experimental Design: The choice of coupling reagent is critical. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 4-Dimethylaminopyridine (DMAP), facilitate the reaction by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5] The reaction is typically performed in an inert, anhydrous solvent like Dichloromethane (DCM) to prevent hydrolysis of the activated intermediate. Cooling the reaction initially to 0°C helps to control the exothermic reaction and minimize side products.[5]

The following is a representative protocol adapted from methodologies used for similar structures.[5]

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the desired amine (1.0-1.1 eq).

-

Solvent & Additives: Add anhydrous Dichloromethane (DCM) to dissolve the reagents. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (e.g., 0.1-0.2 eq).

-

Activation: Cool the mixture to 0°C in an ice bath. While stirring, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

-